molecular formula C15H12BrN3O2 B1610351 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline CAS No. 295330-61-9

4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline

Cat. No.: B1610351
CAS No.: 295330-61-9
M. Wt: 346.18 g/mol
InChI Key: DZWMMLDTYCTYBC-UHFFFAOYSA-N
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Description

4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline is a chemical compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. This particular compound has gained attention due to its potential as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, which makes it a promising candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline typically involves multiple steps. One common method starts with the protection of aniline using acetyl chloride, followed by bromination to introduce the bromo group. The protected aniline is then reacted with 6-hydroxy-7-methoxyquinazoline under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve automated synthesis techniques. For example, a simplified one-step automated synthesis method has been developed using 4-(3-bromoanilino)-6,7-dimethoxyquinazoline-2-trimethylammonium chloride as a precursor and Sep-Pak purification .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include Grignard reagents and organolithium compounds.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromo group .

Properties

IUPAC Name

4-(3-bromoanilino)-7-methoxyquinazolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2/c1-21-14-7-12-11(6-13(14)20)15(18-8-17-12)19-10-4-2-3-9(16)5-10/h2-8,20H,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWMMLDTYCTYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=CC=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439076
Record name 4-(3-bromo-phenylamino)-7-methoxy-quinazolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

295330-61-9
Record name 4-(3-bromo-phenylamino)-7-methoxy-quinazolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-acetoxy-4-(3-bromo-phenylamino)-7-methoxy-quinazoline (1.59 g, 4.11 mmol) (from Example 17, Step A, supra) in MeOH (30 mL) was added an aqueous solution of NH4OH (29%, 0.83 mL, 12.3 mmol). The reaction mixture was stirred at room temperature for 18 hours, then heated at 100° C. for 1.5 hours. The mixture was then cooled to room-temperature and filtered. The precipitate was collected and dried in vacuo to give the desired 4-(3-bromo-phenylamino)-7-methoxy-quinazolin-6-ol as a gray solid. (Yield 1.25 g, 88%).
Quantity
1.59 g
Type
reactant
Reaction Step One
Name
Quantity
0.83 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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